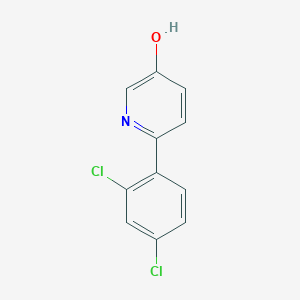

2-(2,4-Dichlorophenyl)-5-hydroxypyridine

Overview

Description

2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenol consists of a phenol group with two chlorine atoms attached to it .Physical And Chemical Properties Analysis

2,4-Dichlorophenol is a white solid that is mildly acidic . It has a molecular formula of C6H4Cl2O and an average mass of 163.001 Da .Scientific Research Applications

Synthesis and Reactivity

Compounds structurally related to 2-(2,4-Dichlorophenyl)-5-hydroxypyridine, such as 5-chloro-2,4-dihydroxypyridine and its derivatives, have been synthesized and their reactivities have been studied. These compounds serve as intermediates in the synthesis of more complex molecules, exhibiting diverse reactivities towards various reagents, which are fundamental in organic synthesis and chemical research (Kolder & Hertog, 2010).

Enzymology and Biocatalysis

Research on enzymes like 2,4-dichlorophenol hydroxylase, which catalyzes the hydroxylation of dichlorophenols, highlights the importance of such compounds in understanding enzyme mechanisms and designing biocatalytic processes. These studies are crucial for bioremediation and the development of environmentally friendly chemical processes (Beadle & Smith, 1982).

Material Science and Photocatalysis

The photocatalytic activities of dichlorophenol derivatives, including their roles in oxidation reactions and their interactions with photocatalysts like CdS, are of interest in material science. These studies contribute to the development of new materials for environmental purification and sustainable chemistry applications (Tang & Huang, 1995).

Analytical Chemistry

Analytical methods developed for the separation and quantification of dichlorophenol derivatives are crucial in environmental monitoring and pharmaceutical analysis. These methods, such as HPLC and GC, enable the precise measurement of these compounds in complex mixtures, aiding in quality control and environmental assessments (Zhang et al., 2020).

Safety and Hazards

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Mechanism of Action

Target of Action

For instance, dichlorophenyl derivatives have been associated with antitrypanosomiasis activity . More research is needed to identify the specific targets of this compound.

Mode of Action

For example, some dichlorophenyl derivatives have been reported to act on the active site of the CYP51 receptor, establishing a stable complex with the target

Biochemical Pathways

For instance, some dichlorophenyl derivatives have been associated with the degradation of 2,4-dichlorophenol

Pharmacokinetics

Similar compounds have been reported to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . More research is needed to outline the ADME properties of this compound.

Result of Action

Similar compounds have been reported to have various effects, such as the inhibition of na+–k+atpase in fish brain after long-term exposure

Action Environment

Similar compounds have been reported to remain in rivers, streams, and lakes, indicating that environmental factors could potentially influence their action . More research is needed to understand how environmental factors influence the action of this compound.

properties

IUPAC Name |

6-(2,4-dichlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENQXTOYMIMPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692687 | |

| Record name | 6-(2,4-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261984-35-3 | |

| Record name | 6-(2,4-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

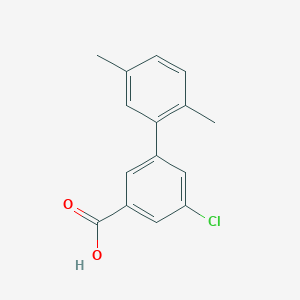

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

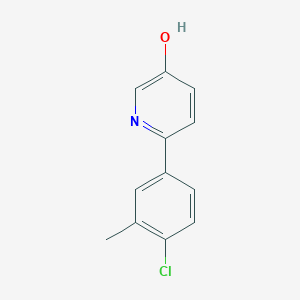

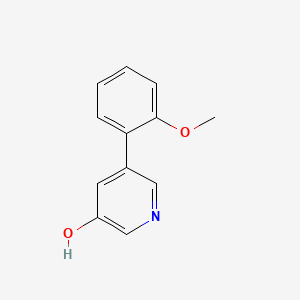

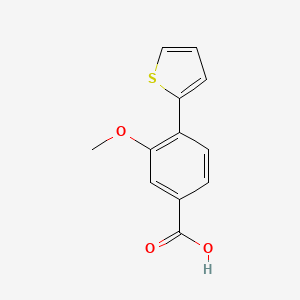

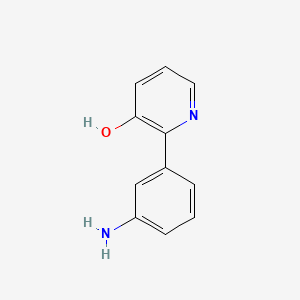

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.